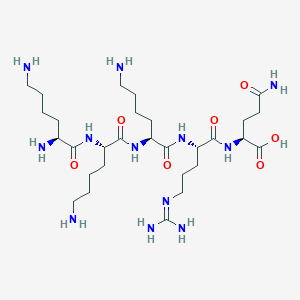

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-は、L-グルタミン、L-リジン、およびL-アルギニンのアミノ酸で構成されるペプチド化合物です。

準備方法

合成経路と反応条件

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-の合成には、通常、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です。このプロセスには以下が含まれます。

アミノ酸の活性化: HBTU(O-ベンゾトリアゾール-N、N、N '、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート)やDIC(N、N'-ジイソプロピルカルボジイミド)などの試薬を使用して、アミノ酸を活性化します。

カップリング: 活性化されたアミノ酸は、樹脂に結合したペプチド鎖にカップリングされます。

脱保護: アミノ酸上の保護基は、次のカップリングステップを可能にするために除去されます。

切断: 完成したペプチドは、通常、TFA(トリフルオロ酢酸)を含む切断カクテルを使用して樹脂から切断されます。

工業的生産方法

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-などのペプチドの工業的生産は、自動ペプチド合成機を使用してスケールアップできます。これらの機械はSPPSプロセスを自動化し、大量のペプチドを効率的に生産することができます。

化学反応の分析

反応の種類

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-は、以下を含むさまざまな化学反応を起こす可能性があります。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解されて、構成アミノ酸に分解されます。

酸化: 特にL-リジンとL-アルギニンなどのアミノ酸残基は、酸化反応を起こす可能性があります。

置換: アミノ酸上の官能基は、特定の条件下で他の基に置換される可能性があります。

一般的な試薬と条件

加水分解: HClを使用した酸性加水分解またはNaOHを使用した塩基性加水分解。

酸化: 過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤。

置換: アルキル化剤などの、目的の置換に応じてさまざまな試薬。

主要な生成物

これらの反応の主要な生成物には、個々のアミノ酸(L-グルタミン、L-リジン、L-アルギニン)とその酸化または置換された誘導体が含まれます。

科学研究における用途

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-は、科学研究においていくつかの用途があります。

生化学: タンパク質の折り畳みと相互作用を研究するためのモデルペプチドとして使用されます。

医学: さまざまな生理学的プロセスに不可欠なアミノ酸組成により、潜在的な治療的用途があります。

工業: 医薬品やバイオテクノロジーの研究開発のための特殊なペプチドの生産に使用されます。

科学的研究の応用

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and interactions.

Medicine: Potential therapeutic applications due to its amino acid composition, which is essential for various physiological processes.

Industrial: Used in the production of specialized peptides for research and development in pharmaceuticals and biotechnology.

作用機序

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-の作用機序は、細胞受容体や酵素との相互作用に関与しています。このペプチドは、それを構成アミノ酸に分解するプロテアーゼによって認識される可能性があります。これらのアミノ酸は、次にさまざまな代謝経路に関与し、タンパク質合成、免疫機能、細胞修復に貢献します。

類似化合物との比較

類似化合物

L-アラニル-L-グルタミン: 医療および栄養分野で応用されている別のジペプチド。

L-グルタミン、L-リジル-: リジン残基がより少ない、より単純なペプチド。

独自性

L-グルタミン、L-リジル-L-リジル-L-リジル-L-アルギニル-は、アミノ酸の特定の配列により、他のペプチドと比較して独自の生化学的特性と潜在的な治療的利点がある可能性があります。

特性

CAS番号 |

290821-50-0 |

|---|---|

分子式 |

C29H58N12O7 |

分子量 |

686.8 g/mol |

IUPAC名 |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H58N12O7/c30-14-4-1-8-18(33)24(43)38-19(9-2-5-15-31)25(44)39-20(10-3-6-16-32)26(45)40-21(11-7-17-37-29(35)36)27(46)41-22(28(47)48)12-13-23(34)42/h18-22H,1-17,30-33H2,(H2,34,42)(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)(H4,35,36,37)/t18-,19-,20-,21-,22-/m0/s1 |

InChIキー |

LDXBJWKAGYWUHW-YFNVTMOMSA-N |

異性体SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

正規SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)

![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)